Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 5-Chloro-2-methoxy-3-nitrobenzoic Acid for Advanced Research and Development
5-Chloro-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern—featuring a carboxylic acid, a nitro group, a chloro atom, and a methoxy group—provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. The inherent functionalities make it a valuable scaffold, particularly in the development of novel agrochemicals and pharmaceuticals where precise substitution patterns on an aromatic ring are paramount for biological activity.[1]
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The structural arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, in conjunction with the carboxylic acid moiety, dictates the molecule's reactivity, solubility, and other physical characteristics.
Chemical Structure
Caption: 2D structure of 5-Chloro-2-methoxy-3-nitrobenzoic acid.
Property Data Summary
The following table summarizes the key identifiers and physical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 89894-14-4 | [1] |
| Molecular Formula | C₈H₆ClNO₅ | [2] |
| Molecular Weight | 231.59 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | BNPVOSZKWOIXHK-UHFFFAOYSA-N | |
| SMILES String | ClC1=CC(=O)=C(OC)C(C(O)=O)=C1 | |
| Boiling Point | 408.20 °C (Predicted) | [2][3] |
| Flash Point | 200.60 °C (Predicted) | [2][3] |
| Storage Temperature | 2-8°C, dry | [1] |
Section 2: Synthesis and Manufacturing Insights
The synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While proprietary industrial methods may vary, a common laboratory-scale approach involves the strategic introduction of the nitro group onto a pre-functionalized benzoic acid derivative.
Synthetic Workflow Overview
The causality behind the chosen synthetic route is based on the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors. Nitration of 5-chloro-2-methoxybenzoic acid is therefore expected to direct the incoming nitro group to the C3 position, influenced by the powerful activating and ortho-directing methoxy group.
Caption: A representative workflow for the synthesis of the target compound.
Experimental Protocol: Nitration of 5-Chloro-2-methoxybenzoic Acid
This protocol is a representative, self-validating procedure that includes checkpoints for reaction monitoring and purification to ensure the integrity of the final product.
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Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Dissolution: Slowly add 5-chloro-2-methoxybenzoic acid (1 equivalent) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per gram of starting material). Cool this mixture in an ice bath.
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Causality: A slow, controlled addition is critical to prevent over-nitration and to manage the exothermic reaction, maintaining the internal temperature between 0 and 5 °C for optimal regioselectivity.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 5-Chloro-2-methoxy-3-nitrobenzoic acid as a solid.
-
Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and HPLC.
Section 3: Chemical Reactivity and Synthetic Utility
The utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
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Carboxylic Acid Group: This group is the primary handle for amide bond formation via activation (e.g., to an acid chloride) followed by reaction with an amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs). A related compound, N-phenethyl-5-chloro-2-methoxybenzamide, is synthesized via aminolysis of the corresponding methyl ester.[5]
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Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then undergo a vast array of subsequent reactions (e.g., diazotization, acylation, reductive amination). This transformation is fundamental for introducing nitrogen-containing functionalities.
-
Aromatic Ring: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, the chloro group can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under forcing conditions, or participate in cross-coupling reactions.
Key Reaction: Reduction of the Nitro Group
The conversion of the nitro group to an aniline is a pivotal transformation, unlocking a different spectrum of reactivity.
Caption: Schematic of the nitro group reduction.
Experimental Protocol: Synthesis of 3-Amino-5-chloro-2-methoxybenzoic Acid
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Setup: In a round-bottom flask, suspend 5-Chloro-2-methoxy-3-nitrobenzoic acid (1 equivalent) in ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure on an automated hydrogenator).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: This step is crucial as residual palladium can interfere with subsequent reactions and is a common source of contamination in pharmaceutical synthesis.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-5-chloro-2-methoxybenzoic acid, which can be used as is or purified further.
Section 4: Applications in Agrochemical and Pharmaceutical R&D
This compound is not typically an end-product but rather a high-value intermediate. Its utility is demonstrated in the synthesis of more complex molecules with specific biological functions.
-
Pharmaceutical Synthesis: As a versatile building block, it is used in the production of complex pharmaceutical compounds.[2] The presence of multiple functional groups allows for its incorporation into diverse molecular scaffolds to develop new APIs.[6] Aromatic carboxylic acids with chloro- and nitro-substitutions are of interest for their potential antimicrobial properties.[7]
-
Agrochemical Development: It serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[1] The specific substitution pattern is often designed to target biological pathways in weeds or fungi while having minimal impact on the desired crops.
-
Research Chemicals: In a research context, it is employed in the design of complex organic molecules where the nitro and carboxylic acid functionalities are needed for specific coupling or reduction reactions.[1]
Section 5: Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. Based on available safety data for structurally related compounds like 5-Chloro-2-nitrobenzoic acid, appropriate precautions must be taken.[8]
Hazard Identification and Mitigation
| Hazard Statement | Precautionary Measure | Source(s) |
| Causes skin irritation | Wear protective gloves (e.g., nitrile). If on skin, wash with plenty of soap and water.[8][9] | [8][9] |
| Causes serious eye irritation | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[8][9] | [8][9] |
| May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[8][9] | [8][9] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.
Section 6: Predicted Spectroscopic Data
While a definitive spectrum requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure, providing a valuable tool for quality control and reaction monitoring.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Two signals would be expected in the aromatic region (~7.5-8.5 ppm). These would appear as two doublets, each integrating to 1H, due to ortho-coupling. The exact chemical shifts are influenced by the surrounding electron-withdrawing and -donating groups.
-
Methoxy Protons: A sharp singlet integrating to 3H would be expected around 3.9-4.1 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Eight distinct signals would be expected: six for the aromatic carbons, one for the methoxy carbon (~55-65 ppm), and one for the carboxyl carbon (~165-175 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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Asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).
-
C-O stretch from the methoxy group (~1250 cm⁻¹).
-
C-Cl stretch (~700-800 cm⁻¹).
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Conclusion
5-Chloro-2-methoxy-3-nitrobenzoic acid is a quintessential example of a strategic molecular building block. Its value lies not in its direct application, but in its potential to be transformed into a multitude of more complex, high-value molecules. For the synthetic chemist in pharmaceutical or agrochemical R&D, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full potential to drive innovation.
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PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078. [Link]
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